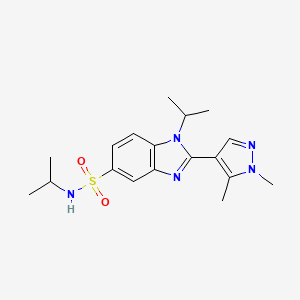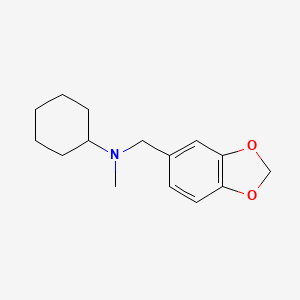
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide often involves complex reactions that yield heterocyclic derivatives. For instance, the synthesis process can involve the reaction of specific uracil derivatives with chloromethyltiiran, leading to compounds with a tetrahydropyrimidinyl moiety, as demonstrated in studies related to structurally similar compounds (Kataev et al., 2021). This illustrates the compound's synthesis involves multi-step reactions, often starting from uracil or its derivatives, which are further modified through reactions with halogenated compounds and other reagents to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic methods, including X-ray crystallography. These analyses reveal complex structures with specific functional groups contributing to their reactivity and potential biological activity. X-ray analysis and spectroscopic data (NMR, IR) have confirmed the structures of such compounds, highlighting the importance of conformational analysis in understanding their chemical behavior (Kataev et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving compounds with a 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl moiety often involve interactions with other reagents to form new derivatives through substitution or addition reactions. These reactions are crucial for modifying the compound's structure to explore its potential chemical and biological properties. For instance, reactions with aromatic aldehydes and other carbonyl compounds can yield a variety of derivatives with different substituents, affecting their chemical and physical properties (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and potential applications in various fields. The crystalline structure, determined through X-ray crystallography, provides insights into the compound's stability and interactions with other molecules.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are critical for understanding the compound's potential applications and behavior in chemical reactions. Studies on similar compounds have shown that their chemical properties can be significantly altered through modifications of the molecular structure, affecting their reactivity and potential utility in various scientific domains.
科学的研究の応用
Antimicrobial Activity
Research has explored the synthesis of pyrimidinone and oxazinone derivatives, focusing on their antimicrobial properties. A study by Hossan et al. (2012) detailed the creation of these compounds as potential antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Neuroinflammation Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, which is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This compound was designed for in vivo imaging of neuroinflammatory processes, showcasing the potential of these derivatives in neuroimaging applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antitumor Activity
Fahim, Elshikh, and Darwish (2019) explored the antitumor potential of novel pyrimidiopyrazole derivatives, highlighting the synthesis and in vitro antitumor activity against HepG2 cell lines. The study emphasized the significance of these compounds in cancer research, with some demonstrating outstanding efficacy (Fahim, Elshikh, & Darwish, 2019).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase inhibition, along with analgesic and anti-inflammatory activities, indicating their potential as COX-2 selective inhibitors with significant therapeutic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Organic Synthesis and Chemical Structures
Studies have also focused on the synthesis of various heterocyclic derivatives of guanidine and their structural analysis. Banfield, Fallon, and Gatehouse (1987) discussed the formation and X-ray structure determination of pyrimidine derivatives, contributing to the understanding of their chemical structures and potential applications in organic synthesis (Banfield, Fallon, & Gatehouse, 1987).
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-3-5-9(2)12(8)21-7-11(18)16-10-6-15-14(20)17-13(10)19/h3-6H,7H2,1-2H3,(H,16,18)(H2,15,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCMXOEZOGMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5603621.png)
![4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid](/img/structure/B5603639.png)
![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)
![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5603654.png)


![5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)
![5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5603680.png)
![2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5603687.png)
![7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5603694.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)
